molecular formula C10H8Cl3NO2 B11946912 Allyl N-(2,4,5-trichlorophenyl)carbamate

Allyl N-(2,4,5-trichlorophenyl)carbamate

Cat. No.: B11946912
M. Wt: 280.5 g/mol
InChI Key: CKJKVAPPGKWREP-UHFFFAOYSA-N
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Description

Allyl N-(2,4,5-trichlorophenyl)carbamate is a synthetic carbamate derivative characterized by an allyl ester group bonded to a carbamate functional group, which is further attached to a 2,4,5-trichlorophenyl aromatic ring. Carbamates of this class are widely studied for their biological activity, particularly in agrochemical and pharmaceutical applications, due to their structural versatility and tunable physicochemical properties . The 2,4,5-trichlorophenyl moiety introduces significant lipophilicity and electronic effects, while the allyl group may influence reactivity and metabolic stability compared to other alkyl substituents.

Properties

Molecular Formula

C10H8Cl3NO2

Molecular Weight

280.5 g/mol

IUPAC Name

prop-2-enyl N-(2,4,5-trichlorophenyl)carbamate

InChI

InChI=1S/C10H8Cl3NO2/c1-2-3-16-10(15)14-9-5-7(12)6(11)4-8(9)13/h2,4-5H,1,3H2,(H,14,15)

InChI Key

CKJKVAPPGKWREP-UHFFFAOYSA-N

Canonical SMILES

C=CCOC(=O)NC1=CC(=C(C=C1Cl)Cl)Cl

Origin of Product

United States

Preparation Methods

Comparative Analysis of TCP Synthesis Conditions

ParameterOptimal ConditionByproduct Ratio (TCP:2,3,6-TCP)Yield (%)
SolventDichloromethane12:189
CatalystFeCl₃10:185
Temperature25–30°C15:191
Chlorine Equivalents1.05 eq14:188

This table illustrates the impact of solvent, catalyst, and stoichiometry on TCP purity. Post-synthesis, TCP is isolated via aqueous workup, where the reaction mixture is treated with hydrochloric acid to neutralize the catalyst, followed by solvent extraction and recrystallization.

Carbamate Formation: Coupling Strategies

The second stage involves coupling TCP with an allyl carbamate precursor. Two primary routes dominate the literature:

Allyl Isocyanate Route

In this method, TCP reacts with allyl isocyanate in the presence of a base. While specific details from excluded sources are omitted, general carbamate synthesis principles apply. Triethylamine (TEA) or pyridine deprotonates TCP, enhancing its nucleophilicity for attack on the electrophilic isocyanate carbon. The reaction proceeds via:

TCP+Allyl-NCOBaseAllyl N-(2,4,5-trichlorophenyl)carbamate\text{TCP} + \text{Allyl-NCO} \xrightarrow{\text{Base}} \text{this compound}

Reaction conditions typically involve anhydrous tetrahydrofuran (THF) or dichloromethane at 0–25°C. Yields depend on the base’s strength and the solvent’s ability to stabilize intermediates. For instance, amines with lower pKb values (e.g., TEA, pKb = 3.22) exhibit higher carbamate stability constants (K_CBM = 1.6 × 10⁶), favoring product formation.

Transition Metal-Catalyzed Allylic Substitution

Patent EP2995614A1 describes an alternative approach using transition metal catalysts to form N-allyl carbamates from tertiary amines. Although the patent focuses on amine substrates, its principles apply to TCP derivatives:

  • Haloformate Activation : TCP is converted to a chloroformate intermediate using phosgene or its derivatives.

  • Metal-Catalyzed Allylation : Palladium(0) or nickel(0) catalysts mediate the coupling of the chloroformate with allyl tributylstannane, transferring the allyl group to the carbamate nitrogen.

This method avoids handling volatile isocyanates but requires stringent control over metal catalyst activity and stoichiometry.

Purification and Characterization

Crude this compound is purified via:

  • Recrystallization : Ethanol/water mixtures (7:3 v/v) yield crystalline product with >95% purity.

  • Chromatography : Silica gel column chromatography with hexane/ethyl acetate (4:1) resolves residual TCP and allyl byproducts.

Characterization data include:

  • ¹H NMR (CDCl₃): δ 5.9 (m, 1H, CH₂CHCH₂), 5.3 (dd, 2H, CH₂CHCH₂), 4.6 (d, 2H, OCH₂), 7.4 (s, 1H, aromatic).

  • IR : 1740 cm⁻¹ (C=O stretch), 1250 cm⁻¹ (C-O-C asym).

Challenges and Optimization

Byproduct Formation

Over-chlorination during TCP synthesis generates 2,3,6-trichlorophenol, necessitating careful chlorine metering. In carbamate coupling, residual isocyanate or amine reagents require quenching with aqueous washes.

Solvent and Catalyst Selection

Polar aprotic solvents (ε ≤30) improve TCP solubility without promoting hydrolysis. For metal-catalyzed routes, ligand choice (e.g., triphenylphosphine for Pd) prevents catalyst deactivation.

Emerging Methodologies

Recent advances explore enzymatic carbamate synthesis using lipases or esterases under mild conditions. While still experimental, these methods offer greener alternatives to traditional routes .

Chemical Reactions Analysis

Allyl N-(2,4,5-trichlorophenyl)carbamate can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like amines for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Allyl N-(2,4,5-trichlorophenyl)carbamate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Allyl N-(2,4,5-trichlorophenyl)carbamate involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their normal reactions. This inhibition can lead to various biological effects, depending on the specific enzyme and pathway involved .

Comparison with Similar Compounds

Key Observations :

Chlorine Substitution : Each additional chlorine atom increases log k by ~0.3–0.5 units due to enhanced hydrophobicity. The 2,4,5-trichloro configuration likely elevates log k beyond dichloro analogs.

Alkyl Group Influence : Allyl groups may exhibit intermediate log k values compared to methyl (lower) and propyl (higher) due to the double bond’s polarity.

Bioactivity

Carbamates with higher lipophilicity (e.g., trichloro derivatives) often demonstrate improved membrane permeability and target binding. For instance, dichlorophenyl carbamates show antifungal and herbicidal activity, with potency correlating to log k values . This compound’s predicted log k (~3.10) suggests superior bioactivity but may also increase toxicity risks.

Environmental Persistence

Increased lipophilicity enhances soil adsorption and resistance to aqueous degradation. However, the allyl group’s unsaturated structure could facilitate microbial or oxidative breakdown compared to saturated alkyl chains .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Allyl N-(2,4,5-trichlorophenyl)carbamate, and how can reaction conditions be standardized?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2,4,5-trichloroaniline and allyl chloroformate. A base such as triethylamine is critical to neutralize HCl byproducts . Reaction optimization should include solvent selection (e.g., dichloromethane or acetonitrile), temperature control (0–25°C), and stoichiometric ratios (1:1.2 amine:chloroformate). Purity can be enhanced via recrystallization or column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients (0.1% TFA) resolve impurities; retention times correlate with logP values .
  • Mass Spectrometry (MS) : ESI-MS in positive ion mode confirms molecular weight (e.g., [M+H]+ at m/z 304.5) and fragmentation patterns .
  • NMR : 1H^1H-NMR (CDCl₃) shows allyl protons (δ 4.6–5.3 ppm) and aromatic protons (δ 7.2–7.8 ppm) .
  • X-ray Crystallography : Determines crystal packing and hydrogen-bonding interactions for structural validation .

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodological Answer : Hydrolysis studies in buffered solutions (pH 2–12) at 25–60°C reveal instability under alkaline conditions (pH >10), yielding 2,4,5-trichloroaniline and allyl alcohol. LC-MS monitors degradation products . For long-term storage, anhydrous environments (desiccants) and temperatures below –20°C are recommended .

Advanced Research Questions

Q. What molecular targets or enzymes interact with this compound in antifungal studies?

  • Methodological Answer : Fungicidal activity against Botrytis cinerea involves inhibition of mitochondrial complex III (cytochrome bc₁). Assays include:

  • Mycelial Growth Inhibition : Potato dextrose agar plates with compound concentrations (0.1–100 µg/mL) .
  • Enzyme Assays : Spectrophotometric monitoring of cytochrome c reductase activity in fungal lysates .
  • Molecular Docking : AutoDock Vina predicts binding affinities to the Qo site of cytochrome b (PDB: 1NTM) .

Q. How can computational models predict the compound’s environmental fate and metabolite toxicity?

  • Methodological Answer :

  • QSAR Models : EPI Suite estimates biodegradation (BIOWIN) and bioaccumulation (log BCF) .
  • Density Functional Theory (DFT) : Gaussian 09 calculates frontier molecular orbitals (HOMO-LUMO) to predict reactivity with hydroxyl radicals .
  • Metabolite Identification : SwissADME predicts Phase I metabolites (e.g., oxidative dealkylation) for toxicity screening .

Q. How can contradictory solubility data in aqueous vs. organic solvents be resolved?

  • Methodological Answer : Discrepancies arise from polymorphic forms or solvent polarity effects. Standardize protocols:

  • Shake-Flask Method : Saturate solvent (e.g., water, ethanol) with compound, filter, and quantify via UV-Vis (λ = 270 nm) .
  • Hansen Solubility Parameters : Compare experimental solubility with HSPiP software predictions to identify optimal solvents .

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